N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
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Description
N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
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Biological Activity
N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a thiophene-2-carbonyl moiety and a tetrahydroquinoline derivative. The presence of the hydroxyethyl group enhances its solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₂S |
Molecular Weight | 278.36 g/mol |
Solubility | Soluble in organic solvents |
Log P (octanol-water) | 1.32 |
Antimicrobial Activity
Research indicates that compounds with thiophene and tetrahydroquinoline structures exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in specific cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways . The thiophene moiety is particularly noted for its role in enhancing cytotoxic effects against tumor cells.
Neuroprotective Effects
Preliminary research suggests that the compound may possess neuroprotective properties. It appears to reduce oxidative stress markers in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases . The interaction between the tetrahydroquinoline structure and neural pathways is an area of ongoing investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It appears to interfere with signaling pathways associated with inflammation and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : The hydroxyethyl group contributes to antioxidant activity by scavenging ROS.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various thiophene derivatives, including the target compound. Results indicated a significant reduction in bacterial growth for Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .
Study 2: Cancer Cell Lines
In vitro experiments using human cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-9-7-19-16(23)17(24)20-13-5-6-14-12(11-13)3-1-8-21(14)18(25)15-4-2-10-26-15/h2,4-6,10-11,22H,1,3,7-9H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFUWEMIESPQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCO)N(C1)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.